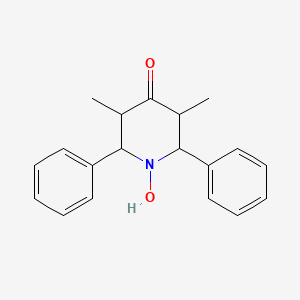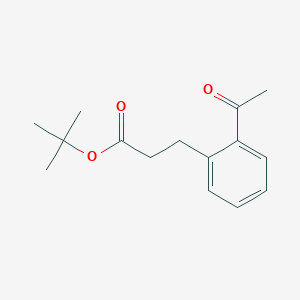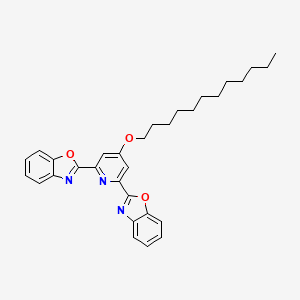![molecular formula C19H19Cl3O4 B12531788 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde CAS No. 656810-16-1](/img/structure/B12531788.png)
4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde is a complex organic compound known for its unique structure and properties It is characterized by the presence of multiple ether linkages and a benzaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde typically involves multiple steps, starting with the preparation of 2,4,5-trichlorophenol. This intermediate is then reacted with propylene oxide to form 3-(2,4,5-trichlorophenoxy)propanol. Subsequent etherification with another equivalent of propylene oxide yields 3-[3-(2,4,5-trichlorophenoxy)propoxy]propanol. Finally, this intermediate undergoes a formylation reaction to introduce the benzaldehyde group, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzoic acid.
Reduction: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the trichlorophenoxy group can enhance its binding affinity and specificity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes.
Comparaison Avec Des Composés Similaires
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound used as a herbicide.
6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine: Another compound with a similar trichlorophenoxy moiety.
Comparison: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde is unique due to its multiple ether linkages and the presence of a benzaldehyde group This structural complexity can confer distinct chemical and biological properties compared to simpler analogs like 2,4,5-Trichlorophenoxyacetic acid
Propriétés
Numéro CAS |
656810-16-1 |
|---|---|
Formule moléculaire |
C19H19Cl3O4 |
Poids moléculaire |
417.7 g/mol |
Nom IUPAC |
4-[3-[3-(2,4,5-trichlorophenoxy)propoxy]propoxy]benzaldehyde |
InChI |
InChI=1S/C19H19Cl3O4/c20-16-11-18(22)19(12-17(16)21)26-10-2-8-24-7-1-9-25-15-5-3-14(13-23)4-6-15/h3-6,11-13H,1-2,7-10H2 |
Clé InChI |
FCGNAAGDFOJBGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)OCCCOCCCOC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531714.png)
![Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-](/img/structure/B12531716.png)
![4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol](/img/structure/B12531717.png)
![methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12531724.png)


![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene](/img/structure/B12531737.png)
![2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12531746.png)
![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
![Ethanone, 2-[4-[[(4S,5R)-4,5-bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-yl]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)-](/img/structure/B12531784.png)
